4-Dimethylamino-1-naphthaldehyde

Fluorescence spectroscopy Enzymatic assay development Aldehyde dehydrogenase

Autofluorescence interference in ALDH enzyme assays compromises quantification accuracy. 4-Dimethylamino-1-naphthaldehyde (DMAN) provides a red-shifted λ_max of 400 nm with Δε -10,000 M⁻¹cm⁻¹, delivering superior signal-to-noise for precise kinetics. • Preferred fluorogenic ALDH substrate; negligible ALDH3A1 turnover (Vmax <1% vs. benzaldehyde) enables use as a validated negative control. • Validated amine acceptor for multiplexed ATA activity screening at single-particle resolution. • Electrophilic aldehyde building block for custom fluorescent probe synthesis. Supplied at ≥97% purity. Room temperature storage; ships ambient.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 1971-81-9
Cat. No. B158121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylamino-1-naphthaldehyde
CAS1971-81-9
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C2=CC=CC=C21)C=O
InChIInChI=1S/C13H13NO/c1-14(2)13-8-7-10(9-15)11-5-3-4-6-12(11)13/h3-9H,1-2H3
InChIKeyXCQFZIFIUMBSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dimethylamino-1-naphthaldehyde Overview


4-Dimethylamino-1-naphthaldehyde (CAS 1971-81-9) is a substituted naphthalene derivative with a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . It appears as a yellow to orange crystalline solid with a melting point of 43–45 °C . Characterized by a strong electron-donating dimethylamino group at the 4-position and a reactive aldehyde group at the 1-position, this compound serves as a versatile fluorogenic reagent and building block in organic synthesis . Its primary applications leverage its distinct spectroscopic properties for enzymatic assays and its electrophilic aldehyde functionality for derivatization into fluorescent probes and complex molecular architectures .

Workflow Fluorogenic substrate for ALDH enzyme assays
Selection Logic Red-shifted probe reduces autofluorescence interference
Use Context ATA screening, probe synthesis, enzymology control

Why Generic Naphthaldehyde Analogs Cannot Substitute


In-class substitution among naphthaldehyde derivatives is scientifically unsound due to the profound impact of the 4-position substituent on both photophysical and enzymatic performance. The strong electron-donating dimethylamino group fundamentally alters the molecule's electronic structure, shifting its maximum absorbance wavelength (λ_max) and changing its molar extinction coefficient compared to analogs like 4-methoxy-1-naphthaldehyde or unsubstituted 1-naphthaldehyde [1]. Furthermore, the nature of this substituent dramatically influences substrate recognition and catalytic efficiency in enzyme assays, with 4-dimethylamino-1-naphthaldehyde and 4-methoxy-1-naphthaldehyde showing starkly different activities as substrates for the same enzyme [2]. These are not minor variations; they represent critical, application-defining differences that necessitate precise compound selection.

Target compound
4-Dimethylamino-1-naphthaldehyde: optimized spectroscopic and enzyme-recognition profile for ALDH/ATA workflows.
Methoxy analog
4-Methoxy-1-naphthaldehyde: blue-shifted λ_max and lower Δε may shift assay sensitivity and autofluorescence rejection.
Unsubstituted analog
1-Naphthaldehyde: measurable ALDH3A1 turnover; enzyme recognition profile differs significantly from 4-substituted probes.

Performance Comparison: 4-Dimethylamino-1-naphthaldehyde


Spectroscopic Advantage vs. Methoxy Analog

4-Dimethylamino-1-naphthaldehyde exhibits a superior spectroscopic profile for enzymatic assays, characterized by a red-shifted maximum absorbance wavelength (λ_max) and a significantly larger molar extinction coefficient change (Δε) compared to its closest analog, 4-methoxy-1-naphthaldehyde. In an aldehyde dehydrogenase (ALDH) assay system, the target compound showed a λ_max of 400 nm with a Δε of -10,000 M⁻¹cm⁻¹, whereas 4-methoxy-1-naphthaldehyde had a λ_max of 360 nm and a Δε of -9,000 M⁻¹cm⁻¹ [1].

Spectroscopic profile
Head-to-head
λ_max 400 nm Δε -10,000 M⁻¹cm⁻¹
Supports lower-autofluorescence assay design
11% greater magnitude Δε vs. 4-methoxy analog
Fluorescence spectroscopy Enzymatic assay development Aldehyde dehydrogenase

ALDH Substrate Activity Differences

In a direct comparison of naphthaldehyde analogs as substrates for recombinant human aldehyde dehydrogenase (ALDH3A1), 4-dimethylamino-1-naphthaldehyde, 4-methoxy-1-naphthaldehyde, and unsubstituted 1-naphthaldehyde each displayed highly distinct activity profiles. The target compound and its 4-methoxy analog both exhibited negligible activity (Vmax < 1% relative to benzaldehyde), whereas 1-naphthaldehyde showed measurable, albeit very low, activity (Vmax ~1.5% relative) [1]. This stark difference in enzyme recognition and catalysis highlights that 4-substitution is not a neutral modification.

ALDH substrate activity
Head-to-head
Vmax < 1% (rel. to benzaldehyde)
Negligible turnover confirms non-substrate control utility
1-Naphthaldehyde shows ~1.5% relative Vmax
Enzyme kinetics Substrate specificity Aldehyde dehydrogenase

Amine Acceptor for Transaminase Screening

4-Dimethylamino-1-naphthaldehyde has been specifically validated as an effective amine acceptor in a novel multiplex fluorescence-based kinetic assay for assessing amine transaminase (ATA) activity [1]. In this system, the compound reacts with various amine donors in the presence of free or immobilized ATAs to form a fluorescent product. The assay was successfully used to screen a battery of amine donors and to determine apparent Michaelis-Menten parameters for a model immobilized ATA at the single-particle level [2]. This demonstrates its practical utility in quantitative, high-throughput biocatalysis research.

Transaminase screening
Reported
Validated amine acceptor in multiplex ATA assay
Supports high-throughput biocatalysis workflows
Kinetic parameters determined at single-particle level
Biocatalysis High-throughput screening Amine transaminase

Chemical and Physical Stability Profile

Procurement and handling are informed by well-defined physical properties. 4-Dimethylamino-1-naphthaldehyde is a solid at standard room temperature (20°C) with a melting point of 43-45°C . It is reported to be stable under normal temperature and pressure . Long-term storage requires a cool, dry place, and the compound has a flash point of 113°C . These parameters provide clear guidance for safe handling and inventory management, differentiating it from liquid or more volatile analogs that may require more stringent storage protocols.

Stability profile
Data to verify
Solid at 20°C MP 43–45°C, FP 113°C
Informs storage and handling requirements
Source-specific review recommended
Chemical stability Storage conditions Procurement

Key Applications of 4-Dimethylamino-1-naphthaldehyde


ALDH Fluorescent Assays

4-Dimethylamino-1-naphthaldehyde is the preferred fluorogenic substrate for developing ALDH activity assays where minimizing autofluorescence interference is critical. Its red-shifted λ_max of 400 nm and larger Δε (-10,000 M⁻¹cm⁻¹) provide a superior signal-to-noise ratio compared to alternatives like 4-methoxy-1-naphthaldehyde, enabling more accurate quantification of enzyme kinetics [1].

Transaminase Library Screening

This compound serves as a validated amine acceptor in multiplexed fluorescence assays for screening ATA activity. It enables the rapid, parallel assessment of enzyme variants and amine donor substrates, as demonstrated in studies where it was used to screen free and immobilized ATAs and to determine Michaelis-Menten kinetics at the single-particle level [2].

Fluorescent Probe Synthesis

The electrophilic aldehyde group makes 4-dimethylamino-1-naphthaldehyde a key building block for synthesizing complex molecules with tailored fluorescence properties . Its incorporation into molecular frameworks can create novel sensors or probes, leveraging the distinct electronic and spectral properties conferred by the dimethylamino substituent .

Non-Substrate Control in Enzymology

For researchers investigating aldehyde dehydrogenase (ALDH3A1) substrate specificity, 4-dimethylamino-1-naphthaldehyde serves as an excellent negative control or a tool to probe the active site's steric and electronic constraints. Quantitative data shows it has negligible turnover (Vmax < 1% relative to benzaldehyde) compared to the unsubstituted 1-naphthaldehyde, allowing scientists to dissect the role of the 4-position in substrate recognition [1].

Application
Selection Property
Validation Focus
ALDH fluorescent assays
Red-shifted λ_max and enhanced Δε
Signal-to-noise ratio and autofluorescence rejection
Transaminase library screening
Validated amine acceptor reactivity
Multiplex kinetic assay performance
Fluorescent probe synthesis
Electrophilic aldehyde and electron-donating group
Spectral tuning and molecular architecture
Enzymology negative control
Negligible ALDH3A1 turnover
Substrate-recognition exclusion and active-site probing

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